synthesis and characterization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide
synthesis and characterization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide
Introduction: The Significance of the Benzodioxine Scaffold
The 2,3-dihydro-1,4-benzodioxine (commonly known as 1,4-benzodioxane) substructure is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its unique conformational properties and ability to engage with various biological targets have led to its incorporation into a wide array of therapeutic agents.[1][2] The title compound, 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, combines this valuable scaffold with a highly versatile carbohydrazide functional group. This hydrazide moiety serves as a crucial synthetic handle, enabling its use as a building block for constructing more complex molecules, such as hydrazones, pyrazoles, and other heterocyclic systems with potential applications in pharmaceuticals and agrochemicals.[3]
This guide provides a comprehensive, field-proven methodology for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. It details the underlying chemical principles, offers a step-by-step experimental protocol, and outlines the essential analytical techniques for its thorough characterization, ensuring both scientific integrity and practical applicability for researchers in drug discovery and organic synthesis.
Part 1: Synthesis Pathway and Rationale
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is most efficiently achieved through a two-step sequence starting from the corresponding carboxylic acid ester. This approach is favored due to the high efficiency and selectivity of each transformation.
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Esterification: The precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, is first converted to its ethyl ester. This step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack by hydrazine. An acid-catalyzed Fischer esterification is the classic and cost-effective method for this conversion.
-
Hydrazinolysis: The resulting ethyl ester undergoes hydrazinolysis. Hydrazine hydrate, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable carbohydrazide. This reaction is typically high-yielding and proceeds under mild conditions.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.
Part 2: Experimental Protocols
Protocol 2.1: Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Rationale: This procedure employs a standard Fischer esterification. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Ethanol serves as both the reactant and the solvent, and the reaction is driven to completion by heating under reflux.
Materials:
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2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq).
-
Add an excess of absolute ethanol to act as the solvent and reactant.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 10 mmol of carboxylic acid) to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography if necessary.
Protocol 2.2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide
Rationale: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine displaces the ethoxide leaving group from the ester to form the thermodynamically stable amide-like carbohydrazide. The reaction is typically carried out in ethanol, which is a good solvent for both the ester and hydrazine hydrate.
Materials:
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Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq)
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Hydrazine Hydrate (N₂H₄·H₂O, ~80% or higher) (2.0-3.0 eq)
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Ethanol (EtOH)
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Round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel
Procedure:
-
Dissolve the ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in ethanol in a round-bottom flask.[4]
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To this solution, add hydrazine hydrate (2.5 eq) dropwise while stirring.[5]
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Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate is often observed as the product is typically less soluble than the starting ester.[4][5]
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
After completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.
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Dry the product under vacuum to obtain 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide as a white or off-white solid.
Part 3: Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.
Caption: Structure of the title compound with atom numbering for NMR.
Table 1: Summary of Expected Characterization Data
| Technique | Parameter | Expected Result/Observation |
| Physical | Appearance | White to off-white solid |
| Melting Point | Specific range (e.g., 150-160 °C); sharp range indicates high purity.[6] | |
| Molecular Formula | C₉H₁₀N₂O₃ | - |
| Molecular Weight | 194.19 g/mol | - |
| Mass Spec. (MS) | [M+H]⁺ | Expected m/z at 195.07 |
| ¹H NMR | Chemical Shift (δ) | ~8.5-9.5 ppm: broad singlet, 1H (-CO-NH -).[7] ~6.8-7.5 ppm: multiplet, 3H (aromatic protons).[1] ~4.2-4.4 ppm: singlet or multiplet, 4H (-O-CH₂ -CH₂ -O-).[1] ~4.0-4.5 ppm: broad singlet, 2H (-NH₂ ).[7] |
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm: Carbonyl carbon (C =O). ~140-150 ppm: Aromatic carbons attached to oxygen. ~115-125 ppm: Other aromatic carbons. ~64 ppm: Dioxane ring carbons (-O-C H₂-C H₂-O-). |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3400 cm⁻¹: N-H stretching (hydrazide, two bands).[8][9] ~3050 cm⁻¹: Aromatic C-H stretching. ~2900 cm⁻¹: Aliphatic C-H stretching. 1640-1680 cm⁻¹: C=O stretching (Amide I band).[5] ~1600 cm⁻¹: N-H bending (Amide II band). ~1250 cm⁻¹: C-O-C asymmetric stretching (ether). |
Interpretation Insights:
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¹H NMR: The presence of two distinct broad singlets in the downfield region, one for the -NH- and one for the -NH₂ protons, is a key indicator of the hydrazide group. These peaks are typically exchangeable with D₂O. The characteristic signal for the ethylenedioxy protons around 4.3 ppm confirms the integrity of the benzodioxine ring.[1]
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IR Spectroscopy: The most telling signals are the strong carbonyl (C=O) absorption of the amide and the N-H stretching bands. The presence of two N-H bands (one for the symmetric and one for the asymmetric stretch of the -NH₂ group) is characteristic of a primary amine functionality within the hydrazide.[8][10]
Conclusion and Future Applications
This guide has detailed a reliable and reproducible method for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, along with a comprehensive framework for its analytical characterization. The successful synthesis and confirmation of this compound provide researchers with a valuable intermediate. Its reactive hydrazide group is primed for further derivatization, such as condensation with aldehydes or ketones to form Schiff bases (hydrazones), which are themselves an important class of biologically active compounds.[3][11] This opens avenues for the development of novel derivatives for screening in various therapeutic areas, including as potential enzyme inhibitors or antimicrobial agents.[12][13]
References
-
PrepChem.com. Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. [Link]
-
Spectrum by Wiley Science Solutions. 1,4-benzodioxin-6-carboxylic acid, 2,3-dihydro-, 2-[(3E)-1,2-dihydro-5-methyl-2-oxo-3H-indol-3-ylidene]hydrazide. [Link]
-
National Center for Biotechnology Information. Carbohydrazide - PubChem. [Link]
-
MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
-
Rehman, A., et al. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]
-
Rehman, A., et al. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]
-
Idris, N., et al. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
National Institute of Standards and Technology. Carbohydrazide - NIST WebBook. [Link]
- Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
-
Wikipedia. Carbohydrazide. [Link]
-
Abdel-Aziz, H. A., et al. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]
-
ResearchGate. ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. [Link]
-
Abdel-Aziz, H. A., et al. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. [Link]
-
ResearchGate. IR spectra of hydrazones I and complexes II–V. [Link]
Sources
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. CAS 98953-13-0: 2,3-dihydro-1,4-benzodioxine-6-carbohydraz… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbohydrazide(497-18-7) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbohydrazide | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]

